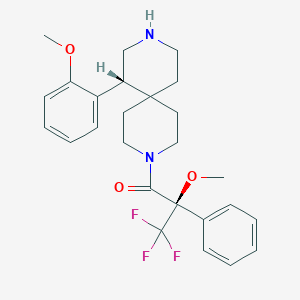

(7S)-BAY-593

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31F3N2O3 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one |

InChI |

InChI=1S/C26H31F3N2O3/c1-33-22-11-7-6-10-20(22)21-18-30-15-12-24(21)13-16-31(17-14-24)23(32)25(34-2,26(27,28)29)19-8-4-3-5-9-19/h3-11,21,30H,12-18H2,1-2H3/t21-,25+/m0/s1 |

InChI Key |

CUNCJCWHVHIRLT-SQJMNOBHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CNCCC23CCN(CC3)C(=O)[C@](C4=CC=CC=C4)(C(F)(F)F)OC |

Canonical SMILES |

COC1=CC=CC=C1C2CNCCC23CCN(CC3)C(=O)C(C4=CC=CC=C4)(C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (7S)-BAY-593, a Potent Inhibitor of the YAP/TAZ Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7S)-BAY-593 is the S-enantiomer of BAY-593, an orally active and potent small molecule inhibitor of Geranylgeranyltransferase I (GGTase-I). By inhibiting GGTase-I, this compound effectively disrupts the Rho-GTPase signaling cascade, leading to the inactivation of the oncogenic transcriptional co-activators YAP1 (Yes-associated protein 1) and TAZ (transcriptional co-activator with PDZ-binding motif). This whitepaper provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical anti-tumor activity. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Core Mechanism of Action: Targeting GGTase-I to Inhibit YAP/TAZ Signaling

This compound functions as a highly selective inhibitor of GGTase-I, a critical enzyme in the post-translational modification of small GTPases, particularly those of the Rho family.[1][2] Geranylgeranylation is a form of prenylation that involves the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within a C-terminal CaaX motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins.

The primary molecular target of this compound is the PGGT1B subunit of the GGTase-I complex.[3] By inhibiting GGTase-I, this compound prevents the geranylgeranylation and subsequent activation of Rho GTPases.[4] This disruption of Rho GTPase signaling leads to the stabilization of the actin cytoskeleton and activation of the Hippo signaling pathway kinase LATS1/2. Activated LATS1/2 phosphorylates YAP1 and TAZ, leading to their cytoplasmic sequestration and/or degradation, thus preventing their translocation to the nucleus where they would otherwise bind to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes.[4][5]

Quantitative Analysis of In Vitro and In Vivo Activity

This compound demonstrates potent anti-proliferative and pathway-specific inhibitory activity across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BAY-593

| Assay Type | Cell Line | IC50 (nM) | Reference |

| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | [3] |

| YAP1 Nuclear Translocation | MDA-MB-231 | 44 | [3] |

| Cell Proliferation | HT-1080 | 38 | [3] |

| MDA-MB-231 | 564 | [3] |

Table 2: In Vivo Efficacy of BAY-593 in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HT-1080 Fibrosarcoma | 2.5-20 mg/kg, p.o., 14 days | Dose-dependent | [5] |

| MDA-MB-231 Breast Cancer | 5 mg/kg (BID or QD), 10 mg/kg (QD), p.o. | Significant reduction | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

TEAD-Luciferase Reporter Assay

This assay is designed to quantitatively measure the transcriptional activity of the YAP/TAZ-TEAD complex.

Protocol:

-

Cell Culture: MDA-MB-231 cells stably expressing a TEAD-responsive firefly luciferase reporter and a constitutively active Renilla luciferase for normalization are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Seeding: Cells are seeded in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in DMSO and then diluted in culture medium. The final DMSO concentration should be kept below 0.5%. Cells are treated with the compound or vehicle control.

-

Incubation: Plates are incubated for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: The Dual-Luciferase® Reporter Assay System (Promega) is used according to the manufacturer's instructions. Briefly, the medium is removed, and cells are lysed. Luciferase Assay Reagent II (for firefly luciferase) is added, and luminescence is measured. Then, Stop & Glo® Reagent is added to quench the firefly luciferase and activate the Renilla luciferase, and the second luminescence reading is taken.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using a non-linear regression model.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: HT-1080 or MDA-MB-231 cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read on a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control wells, and IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

References

An In-depth Technical Guide to (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7S)-BAY-593 is the potent and orally bioavailable S-enantiomer of BAY-593, a novel small molecule inhibitor of the oncogenic YAP/TAZ signaling pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies. This compound acts as an inhibitor of geranylgeranyltransferase-I (GGTase-I), which leads to the blockade of Rho-GTPase activation and subsequent inactivation of the transcriptional co-activators YAP1 and TAZ. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a valuable tool for cancer research and a potential candidate for therapeutic development.

Core Concepts and Mechanism of Action

This compound is an indirect inhibitor of the YAP/TAZ signaling pathway. The direct molecular target of BAY-593 is geranylgeranyltransferase-I (GGTase-I). GGTase-I is a crucial enzyme responsible for the post-translational modification of various proteins, including members of the Rho family of small GTPases. This modification, known as geranylgeranylation, involves the attachment of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to the C-terminus of the target protein. This lipidation is essential for the proper subcellular localization and function of Rho-GTPases.

By inhibiting GGTase-I, this compound prevents the geranylgeranylation and subsequent activation of Rho-GTPases. Activated Rho-GTPases are key regulators of the actin cytoskeleton and are involved in the transduction of mechanical cues that influence the activity of the Hippo signaling pathway. In the "Hippo-off" state, often observed in cancer, the unphosphorylated forms of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) translocate to the nucleus. In the nucleus, they bind to TEAD (TEA domain) transcription factors, driving the expression of genes involved in cell proliferation, survival, and migration.

The inhibition of Rho-GTPase activation by this compound leads to a "Hippo-on" state, resulting in the phosphorylation of YAP and TAZ. Phosphorylated YAP and TAZ are sequestered in the cytoplasm and targeted for degradation, thereby preventing their nuclear translocation and the subsequent transcription of their target genes.

Quantitative Data

The following tables summarize the key quantitative data for BAY-593, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Activity of BAY-593

| Parameter | Cell Line / Assay | IC₅₀ (nM) | Reference |

| YAP1/TAZ Pathway Inhibition | TEAD-luciferase Assay | 9.4 | |

| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 | |

| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 | |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 |

Table 2: In Vivo Efficacy of BAY-593

| Cancer Model | Dosing Regimen | Duration | Outcome | Reference |

| HT-1080 Xenograft | 2.5, 5, 10, or 20 mg/kg p.o. (BID, QD, Q2D, or Q4D) | 14 days | Dose-dependent anti-tumor activity | |

| MDA-MB-231 Xenograft | 5 mg/kg p.o. (QD or BID), 10 mg/kg p.o. (QD) | 12 days | Dose-dependent anti-tumor activity | |

| PXF 541 (Pleuromesothelioma PDX) | 5 or 10 mg/kg p.o. (QD) | 63 days | Tumor growth inhibition |

p.o.: per os (oral administration); BID: bis in die (twice a day); QD: quaque die (once a day); Q2D: every two days; Q4D: every four days; PDX: Patient-Derived Xenograft.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and the Hippo Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow for Screening and Validation of this compound

Caption: Experimental workflow for this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the characterization of this compound. The exact protocols used in the primary research by Graham et al. may have differed in specific details.

TEAD-Luciferase Reporter Assay

This assay is used to quantify the activity of the YAP/TAZ-TEAD transcriptional complex.

Materials:

-

MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the MDA-MB-231 TEAD-luciferase reporter cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1%. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

-

Luciferase Activity Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

MDA-MB-231 and HT-1080 cell lines.

-

Appropriate complete growth media for each cell line.

-

This compound stock solution in DMSO.

-

96-well clear tissue culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

-

Plate reader capable of measuring luminescence or absorbance.

Protocol:

-

Cell Seeding: Seed MDA-MB-231 or HT-1080 cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of their respective complete growth media. Incubate overnight at 37°C and 5% CO₂.

-

Compound Treatment: Add 100 µL of media containing serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and below 0.1%.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

In Vivo Mouse Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female immunodeficient mice (e.g., NU/NU nude mice), 6-8 weeks old.

-

MDA-MB-231 or HT-1080 cells.

-

Matrigel®.

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

Protocol:

-

Tumor Cell Implantation:

-

Harvest MDA-MB-231 or HT-1080 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the dosing solutions of this compound in the vehicle.

-

Administer this compound or vehicle to the mice via oral gavage according to the specified dosing regimen (e.g., 10 mg/kg, once daily).

-

-

Monitoring and Efficacy Evaluation:

-

Measure tumor volumes with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 12-14 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Biochemical GGTase-I Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of GGTase-I.

Materials:

-

Recombinant human GGTase-I.

-

Geranylgeranyl pyrophosphate (GGPP).

-

A fluorescently labeled GGTase-I peptide substrate (e.g., Dansyl-GCVLL).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 1 mM DTT).

-

This compound stock solution in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Protocol:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, GGPP, and the fluorescent peptide substrate in a 384-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Enzyme Addition and Incubation: Initiate the enzymatic reaction by adding GGTase-I to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent label (e.g., for Dansyl, ~340 nm excitation and ~520 nm emission). The geranylgeranylation of the peptide substrate leads to a change in its fluorescence.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Conclusion

This compound is a potent and selective inhibitor of GGTase-I, which effectively blocks the oncogenic YAP/TAZ signaling pathway. Its demonstrated in vitro and in vivo anti-tumor activity makes it a valuable research tool for studying the roles of the Hippo pathway in cancer and a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

The Discovery and Synthesis of (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(7S)-BAY-593 is a potent and orally active small molecule inhibitor of the YAP/TAZ signaling pathway, which plays a critical role in tumorigenesis and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the compound's mechanism of action as a Geranylgeranyltransferase I (GGTase-I) inhibitor, its in vitro and in vivo anti-tumor activity, and the experimental protocols utilized for its evaluation. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, drug discovery, and medicinal chemistry.

Discovery of this compound

This compound was identified through a high-throughput phenotypic screen of 3.8 million compounds utilizing a cellular YAP1/TAZ reporter assay. The primary screening cascade aimed to identify compounds that could inhibit the transcriptional activity of the YAP/TAZ-TEAD complex, a key downstream effector of the Hippo pathway. This effort led to the identification of a novel series of potent non-nucleoside inhibitors, from which this compound emerged as a lead candidate after multi-parameter optimization.

Target deconvolution studies subsequently identified the geranylgeranyltransferase-I (GGTase-I) complex as the direct molecular target of this compound. By inhibiting GGTase-I, this compound prevents the post-translational modification of Rho GTPases, leading to their inactivation. This, in turn, disrupts the downstream signaling cascade that results in the nuclear translocation and activation of YAP and TAZ, ultimately suppressing the expression of their target genes involved in cell proliferation and survival.

Synthesis of this compound

While the seminal publication by Graham K, et al. in Cell Chemical Biology (2024) extensively details the biological discovery and characterization of this compound, it does not provide the specific synthetic route. The synthesis of this compound and related compounds is described in patent application WO-2020048826-A1, filed by Bayer AG. Due to the proprietary nature of this information, a detailed, step-by-step synthesis protocol is not publicly available in the peer-reviewed scientific literature at this time.

The chemical structure of this compound is (R)-3,3,3-trifluoro-2-methoxy-1-((S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl)-2-phenylpropan-1-one. The synthesis would logically involve the preparation of the key 3,9-diazaspiro[5.5]undecane core, followed by the coupling of the side chains. The stereochemistry at the two chiral centers is crucial for its biological activity.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzyme Geranylgeranyltransferase I (GGTase-I). This inhibition disrupts the YAP/TAZ signaling pathway, a critical regulator of cell growth and proliferation.

Biological Activity

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. The key quantitative data are summarized in the table below.

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| TEAD-Luciferase Reporter Assay | - | YAP/TAZ Transcriptional Activity | 9.4 |

| YAP1 Cytoplasmic Translocation | - | YAP1 Inactivation | 44 |

| Cell Proliferation | HT-1080 (Fibrosarcoma) | Inhibition of Cell Growth | 38.4 |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Inhibition of Cell Growth | 564 |

Table 1: In Vitro Activity of this compound

In Vivo Activity

Oral administration of this compound has been shown to significantly reduce tumor growth in mouse xenograft models.

| Tumor Model | Dosing | Outcome |

| MDA-MB-231 Xenograft | 5 mg/kg (once or twice daily) | Significant tumor growth reduction |

| MDA-MB-231 Xenograft | 10 mg/kg (once daily) | Significant tumor growth reduction |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound. Specific parameters may need to be optimized for individual laboratory conditions.

TEAD-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in a 96-well plate at a density of 1-2 x 10^4 cells per well.

-

Transfection: Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis: Lyse the cells using a suitable luciferase assay lysis buffer.

-

Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (e.g., using Sulforhodamine B)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-1080 or MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period of 72 hours.

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Protocol:

-

Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., female NMRI nu/nu mice).

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Treatment: Prepare a formulation of this compound suitable for oral administration. Administer the compound or a vehicle control daily at the specified doses.

-

Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size.

-

Analysis: At the end of the study, sacrifice the mice and excise the tumors. Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study for the this compound series has not been published in the peer-reviewed scientific literature. The discovery of this compound through a phenotypic screen, followed by multi-parameter optimization, suggests that an extensive medicinal chemistry effort was undertaken to improve potency, selectivity, and pharmacokinetic properties. However, the specific structural modifications and their impact on biological activity are proprietary information at this time.

Conclusion

This compound is a promising anti-cancer agent that targets the YAP/TAZ signaling pathway through the inhibition of GGTase-I. Its discovery via a phenotypic screening approach highlights the power of this strategy in identifying novel first-in-class inhibitors. While detailed synthetic and SAR information is currently limited in the public domain, the available biological data demonstrates its potential as a valuable tool for cancer research and as a lead compound for the development of new therapeutics. This technical guide provides a solid foundation for researchers interested in further exploring the biology and therapeutic potential of this compound.

An In-depth Technical Guide to (7S)-BAY-593: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7S)-BAY-593 is the S-enantiomer of the potent and orally active geranylgeranyltransferase-I (GGTase-I) inhibitor, BAY-593. By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of the YAP1/TAZ signaling pathway. This mechanism of action confers significant anti-tumor activity, making this compound a molecule of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Properties

This compound is a complex small molecule with a distinct three-dimensional structure crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-3,3,3-trifluoro-2-methoxy-1-[(7S)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one | Inferred from racemate |

| CAS Number | 2413068-25-2 | [1] |

| Molecular Formula | C₂₆H₃₁F₃N₂O₃ | [1] |

| Molecular Weight | 476.53 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | DMSO: 125 mg/mL (262.31 mM) | [1] |

| Storage | Store at -20°C | [1] |

Table 2: Physicochemical Properties of BAY-593 (Racemate)

| Property | Value | Reference |

| Purity | >98% (HPLC) | [2] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Biological Activity

This compound's primary biological function is the inhibition of GGTase-I, a key enzyme in the post-translational modification of small GTPases.

Table 3: In Vitro Biological Activity of BAY-593 (Racemate)

| Assay | Cell Line | IC₅₀ | Reference |

| TEAD-luciferase Reporter Assay | - | 9.4 nM | [2] |

| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 nM | [2] |

| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [2] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [2][3] |

Mechanism of Action

This compound targets and inhibits the enzyme geranylgeranyltransferase type I (GGTase-I). This enzyme is responsible for the attachment of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminus of specific target proteins, a process known as geranylgeranylation. Key substrates for GGTase-I include proteins of the Rho family of small GTPases.

Geranylgeranylation is essential for the proper membrane localization and function of Rho GTPases. By inhibiting this process, this compound prevents the activation of Rho GTPases. Inactivated Rho GTPases are unable to promote the nuclear translocation and transcriptional co-activator function of YAP1 and TAZ. Consequently, the YAP1/TAZ signaling pathway is blocked, leading to a reduction in the expression of target genes involved in cell proliferation and survival.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits GGTase-I, blocking Rho GTPase activation and subsequent YAP/TAZ signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of BAY-593 and its enantiomers is described in patent WO2020/048829. The synthesis is a multi-step process involving the preparation of the spirocyclic diamine core and its subsequent coupling with a chiral acid derivative. The enantiomers are typically resolved via chiral chromatography. For the specific synthesis of this compound, refer to Example 62 within the patent document.

GGTase-I Biochemical Assay

This assay measures the enzymatic activity of GGTase-I and its inhibition by this compound.

-

Principle: The assay is based on the GGTase-I-catalyzed transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL). The resulting increase in fluorescence is proportional to the enzyme activity.

-

Materials:

-

Purified human GGTase-I enzyme

-

Geranylgeranyl pyrophosphate (GGPP)

-

Dansyl-GCVLL peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the GGTase-I enzyme to each well.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of GGPP and dansyl-GCVLL substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 520 nm).

-

Calculate the rate of reaction and determine the IC₅₀ value for this compound by fitting the data to a dose-response curve.[4]

-

YAP1/TAZ Reporter Gene Assay

This cell-based assay quantifies the activity of the YAP1/TAZ signaling pathway.

-

Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing TEAD-binding sites. Activation of the YAP1/TAZ pathway leads to the expression of luciferase, which can be measured by a luminescent signal.

-

Materials:

-

MDA-MB-231 cells stably expressing a TEAD-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

-

Procedure:

-

Seed the MDA-MB-231-TEAD-luciferase reporter cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase signal to a control for cell viability if necessary.

-

Calculate the IC₅₀ value by plotting the normalized luminescence against the inhibitor concentration.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Materials:

-

HT-1080 or MDA-MB-231 cells

-

Cell culture medium

-

This compound stock solution in DMSO

-

96-well opaque-walled tissue culture plates

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of this compound or DMSO.

-

Incubate for 72 hours.[3]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence with a plate reader.

-

Determine the IC₅₀ value from the dose-response curve.[5][6]

-

Experimental/Logical Workflow Diagram

The following diagram outlines the workflow for identifying and characterizing a GGTase-I inhibitor like this compound.

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a promising anti-cancer agent that functions through a well-defined mechanism of action involving the inhibition of GGTase-I and the subsequent blockade of the YAP1/TAZ signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds. The detailed methodologies for key assays will facilitate the replication and extension of these findings, ultimately contributing to the advancement of novel cancer therapies.

References

Unveiling the Potent Anti-Tumor Activity of BAY-593 S-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of the S-enantiomer of BAY-593, a potent and orally active inhibitor of geranylgeranyltransferase-I (GGTase-I). By disrupting the function of Rho-GTPases, BAY-593 effectively inactivates the oncogenic YAP1/TAZ signaling pathway, leading to significant anti-tumor effects. This document details the quantitative biological data, comprehensive experimental protocols, and key signaling and workflow diagrams to facilitate further research and development of this promising therapeutic agent.

Core Biological Activity and Mechanism of Action

BAY-593 is a highly selective inhibitor of GGTase-I, an enzyme crucial for the post-translational modification of various proteins, including the Rho family of small GTPases. The S-enantiomer of BAY-593 has been identified as the biologically active component.

The primary mechanism of action of BAY-593 involves the inhibition of GGTase-I, which prevents the geranylgeranylation of Rho-GTPases. This blockade of post-translational modification inhibits the activation of Rho-GTPases, leading to the subsequent inactivation of the downstream effectors, Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][3][4] The inactivation of YAP1/TAZ is characterized by its translocation from the nucleus to the cytoplasm, preventing its interaction with TEAD transcription factors and the subsequent transcription of target genes involved in cell proliferation and survival.[2][5]

Quantitative Biological Data

The biological activity of BAY-593 has been quantified in various in vitro assays, demonstrating its potency against cancer cell lines and its specific mechanism of action.

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38 nM | [2] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM | [2] |

| YAP1 Cytoplasmic Translocation | - | 44 nM | [2] |

| TEAD-Luciferase Reporter | - | 9.4 nM | [5] |

| GGTase-I Inhibition | PGGT1B subunit | - | [5] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

BAY-593 Mechanism of Action: Inhibition of the GGTase-I - YAP/TAZ Pathway

Caption: Mechanism of BAY-593 S-enantiomer action.

Experimental Workflow: TEAD-Luciferase Reporter Assay

Caption: Workflow for TEAD-Luciferase Reporter Assay.

Experimental Workflow: In Vivo Tumor Xenograft Study

Caption: Workflow for In Vivo Tumor Xenograft Study.

Detailed Experimental Protocols

TEAD-Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line: MDA-MB-231 cells stably expressing a TEAD-responsive luciferase reporter and a constitutively active Renilla luciferase for normalization.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BAY-593 S-enantiomer or vehicle control.

-

Incubate for 24 hours at 37°C.

-

Lyse the cells using a suitable lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TEAD-reporter activity (firefly luciferase) to the control reporter activity (Renilla luciferase).

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

-

Cell Proliferation Assay (SRB Assay)

This assay assesses the effect of BAY-593 on the proliferation of cancer cell lines.

-

Cell Lines: HT-1080, MDA-MB-231.

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with various concentrations of BAY-593 S-enantiomer.

-

Incubate for 72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Determine the IC50 value from the dose-response curve.

-

YAP1 Cytoplasmic Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of YAP1 upon treatment with BAY-593.

-

Cell Line: A suitable cancer cell line with nuclear YAP1 localization at baseline.

-

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Treat with BAY-593 S-enantiomer for a specified time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against YAP1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of BAY-593 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HT-1080) into the flank of the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer BAY-593 S-enantiomer orally at various doses and schedules. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers).

-

Conclusion

The S-enantiomer of BAY-593 is a potent inhibitor of GGTase-I with a well-defined mechanism of action that leads to the inactivation of the oncogenic YAP/TAZ signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. The provided diagrams offer a clear visual representation of the key biological processes and experimental workflows, facilitating a deeper understanding of BAY-593's biological activity.

References

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

GGTase-I inhibition by (7S)-BAY-593

An In-Depth Technical Guide to the Inhibition of Geranylgeranyltransferase-I by (7S)-BAY-593

Introduction

Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl or geranylgeranyl groups, to cysteine residues within a C-terminal "CAAX" motif of substrate proteins.[1][2] This process increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and enabling its participation in various signal transduction pathways.[1]

Geranylgeranyltransferase type I (GGTase-I) is a key enzyme in this pathway, catalyzing the transfer of a 20-carbon geranylgeranyl moiety from geranylgeranyl pyrophosphate (GGPP) to numerous proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[2][3] These GTPases are essential regulators of cellular processes like cytoskeleton organization, cell proliferation, and migration.[2][4] Given their role in oncogenic signaling, GGTase-I has emerged as a significant target for anti-cancer drug development.[2][5]

This compound, also known as BAY-593, is a potent and orally bioavailable small molecule inhibitor of GGTase-I.[6][7] It directly targets the PGGT1B beta subunit of the GGTase-I enzyme.[8][9] By blocking the geranylgeranylation of Rho-GTPases, this compound provides a powerful tool for studying cellular signaling and represents a promising therapeutic strategy for cancers dependent on pathways regulated by these proteins.[6][8]

Mechanism of Action: Disruption of the Rho-GTPase and YAP/TAZ Signaling Axis

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GGTase-I. This inhibition prevents the post-translational lipidation of Rho family GTPases.[6][8] Unprenylated Rho-GTPases cannot localize to the plasma membrane and remain inactive in the cytosol. The inactivation of Rho-GTPases leads to the disruption of the actin cytoskeleton and subsequent activation of the Hippo signaling pathway kinase cascade. This culminates in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP1 and TAZ, preventing their nuclear translocation and transcription of target genes involved in cell proliferation and survival.[6][8]

Quantitative Data Summary

The inhibitory and pharmacokinetic properties of this compound have been characterized in various assays and models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / Target | IC50 Value | Reference(s) |

|---|---|---|---|

| Cell Proliferation | HT-1080 (Fibrosarcoma) | 38.4 nM (or 0.038 µM) | [6][7] |

| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 564 nM (or 0.564 µM) | [6][7] |

| YAP1/TAZ Reporter | TEAD-Luciferase Assay | 9.4 nM | [8] |

| YAP1 Inactivation | Cytoplasmic Translocation | 44 nM |[8] |

Table 2: Pharmacokinetic Parameters of this compound in HT-1080 Xenograft Mouse Models [7]

| Dose (p.o.) | Schedule | Cmax (µg/L) | 4 days AUC (mg·h/L) | 4 days AUCunbound (µg·h/L) |

|---|---|---|---|---|

| 2.5 mg/kg | BID | 100 | 2.6 | 37 |

| 5 mg/kg | QD | 76 | 2.8 | 39 |

| 10 mg/kg | Q2D | 350 | 5.4 | 76 |

| 20 mg/kg | Q4D | 2262 | 16.0 | 224 |

| 5 mg/kg | BID | 275 | 8.0 | 112 |

| 10 mg/kg | QD | 321 | 14.0 | 196 |

p.o. = oral administration; BID = twice daily; QD = once daily; Q2D = every 2 days; Q4D = every 4 days.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 476.53 g/mol (Base); 513 g/mol (HCl salt) | [6][7] |

| Formula | C26H31F3N2O3 | [7] |

| CAS Number | 2413020-56-9 (Base); 2413020-57-0 (HCl salt) | [6][7] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | Soluble to 100 mM in DMSO |[6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for assessing GGTase-I inhibition.

Protocol 1: In Vitro GGTase-I Enzymatic Assay

This protocol is based on the principle of measuring the incorporation of a radiolabeled isoprenoid into a protein substrate.[10]

1. Reagents and Materials:

-

Purified recombinant human GGTase-I enzyme.

-

Protein substrate: Recombinant RhoA or a peptide with a C-terminal CAAX motif (e.g., GCVLL).[11]

-

Radiolabeled lipid donor: [3H]Geranylgeranyl pyrophosphate ([3H]GGPP).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT.

-

Scintillation cocktail and vials.

-

Filter paper (e.g., glass fiber).

-

Trichloroacetic acid (TCA).

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a microplate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 10 µL of a solution containing the GGTase-I enzyme (e.g., final concentration 50 nM) and the protein substrate (e.g., final concentration 2 µM).

-

Pre-incubate the enzyme, substrate, and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding 5 µL of [3H]GGPP (e.g., final concentration 0.5 µM).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Spot the entire reaction volume onto a glass fiber filter paper.

-

Wash the filters three times with 5% TCA to remove unincorporated [3H]GGPP, followed by a final wash with ethanol.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for GGTase-I Inhibition (Western Blot)

This method assesses GGTase-I inhibition by detecting the accumulation of unprenylated protein substrates, such as Rap1A, in treated cells.[12]

1. Reagents and Materials:

-

Cancer cell line (e.g., MDA-MB-231, Panc-1).

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibody specific for unprenylated Rap1A.

-

Primary antibody for a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate (ECL).

-

SDS-PAGE gels, transfer membranes, and Western blot apparatus.

2. Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 48-72 hours. Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate with 100-200 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against unprenylated Rap1A overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensity to determine the dose-dependent accumulation of the unprenylated substrate.

References

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 3. Structure of Protein Geranylgeranyltransferase-I from the Human Pathogen Candida albicans Complexed with a Lipid Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GGTase-I deficiency reduces tumor formation and improves survival in mice with K-RAS–induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B [mdpi.com]

- 6. BAY 593 Supplier | CAS 2413020-57-0 | BAY593 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BAY-593 | YAP1/TAZ inhibitor | Probechem Biochemicals [probechem.com]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]

(7S)-BAY-593: A Potent Inhibitor of the YAP1/TAZ Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway and its downstream effectors, Yes-associated protein 1 (YAP1) and its paralog transcriptional coactivator with PDZ-binding motif (TAZ), are critical regulators of organ size, cell proliferation, and tissue homeostasis.[1][2] Dysregulation of the YAP1/TAZ pathway is a hallmark of several human cancers, leading to enhanced cell proliferation, metastasis, and a pro-tumorigenic microenvironment.[3] This has made the YAP1/TAZ pathway an attractive target for novel anti-cancer therapies.[3] (7S)-BAY-593, the S-enantiomer of BAY-593, has emerged as a potent, orally active inhibitor of the YAP1/TAZ signaling pathway with demonstrated anti-tumor activity in vivo.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as an inhibitor of Geranylgeranyltransferase I (GGTase-I).[6] GGTase-I is a crucial enzyme responsible for the post-translational modification of small GTPases, including those of the Rho family.[7][8] This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins.

By inhibiting GGTase-I, this compound prevents the geranylgeranylation of Rho-GTPases. This disruption in Rho-GTPase activation leads to a downstream inactivation of YAP1/TAZ.[7][8] The inactivation of YAP1/TAZ is characterized by its translocation from the nucleus to the cytoplasm, preventing it from acting as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes.[9]

Quantitative Data

The inhibitory activity of BAY-593 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

| Assay | Inhibitor | IC50 (nM) | Reference |

| TEAD-Luciferase Reporter Assay | BAY-593 | 9.4 | [9] |

| YAP1 Nuclear Translocation | BAY-593 | 44 | [9] |

Table 1: In Vitro and Cellular Assay Data for BAY-593.

| Cell Line | Tumor Type | Inhibitor | IC50 (µM) | Reference |

| HT-1080 | Fibrosarcoma | BAY-593 | 0.038 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | BAY-593 | 0.564 |

Table 2: Anti-proliferative Activity of BAY-593 in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature and are intended for research purposes only.

TEAD-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the YAP1/TAZ-TEAD complex.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T) stably expressing a TEAD-responsive luciferase reporter construct in a 96-well plate at a suitable density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

YAP1 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the subcellular localization of YAP1.

Protocol:

-

Cell Culture: Plate cells (e.g., MDA-MB-231) on glass coverslips in a 24-well plate.

-

Compound Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against YAP1 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 to determine the effect of the compound on its subcellular localization.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HT-1080, MDA-MB-231) in 96-well plates.

-

Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

-

Data Analysis: Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity

The efficacy of this compound in a preclinical cancer model can be assessed as follows.

Protocol:

-

Xenograft Model: Implant human cancer cells (e.g., HT-1080 or MDA-MB-231) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups. Administer this compound orally at various doses and schedules (e.g., 2.5-20 mg/kg, once or twice daily).

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Compare the tumor growth rates between the vehicle and treated groups to determine the anti-tumor efficacy.

Conclusion

This compound is a promising inhibitor of the YAP1/TAZ signaling pathway with a well-defined mechanism of action. By targeting GGTase-I and disrupting Rho-GTPase function, it effectively blocks the pro-oncogenic activity of YAP1/TAZ. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and develop this and similar compounds for cancer therapy.

References

- 1. med.emory.edu [med.emory.edu]

- 2. embopress.org [embopress.org]

- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-Signaling-Directed YAP/TAZ Act ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 9. Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (7S)-BAY-593: A Potent Inhibitor of the YAP/TAZ Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(7S)-BAY-593 is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I). By inhibiting GGTase-I, this compound effectively blocks the activation of Rho-GTPases, leading to the inactivation of the oncogenic YAP/TAZ signaling pathway. This guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols for key studies. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapies.

Mechanism of Action

This compound targets and inhibits the enzyme geranylgeranyltransferase-I (GGTase-I), a key component in the post-translational modification of small GTPases, particularly those of the Rho family. The inhibition of GGTase-I prevents the geranylgeranylation of Rho proteins, a lipid modification essential for their proper membrane localization and function. The disruption of Rho-GTPase signaling leads to the inactivation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In their active state, YAP and TAZ translocate to the nucleus and interact with TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and tumorigenesis. By preventing YAP/TAZ nuclear translocation and activity, this compound effectively suppresses this oncogenic signaling cascade. The direct target of this compound has been identified as PGGT1B, a subunit of the GGTase-I complex.

Quantitative Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these key experiments are summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | IC50 (nM) | Reference |

| TEAD-Luciferase Reporter | - | 9.4 | [1] |

| YAP1 Cytoplasmic Translocation | - | 44 | [1][2] |

| Antiproliferative Activity | |||

| HT-1080 (Fibrosarcoma) | 38.4 | [2] | |

| MDA-MB-231 (Breast Cancer) | 564 | [2] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| MDA-MB-231 (Human Breast Cancer) | 5 mg/kg, once or twice daily (p.o.) | Significant reduction in tumor growth | [1][2] |

| 10 mg/kg, once daily (p.o.) | Significant reduction in tumor growth | [1][2] | |

| HT-1080 (Fibrosarcoma) | 2.5-20 mg/kg (p.o.) for 14 days | Dose-dependent antitumor activity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available from the primary literature and should be adapted as necessary for specific laboratory conditions.

In Vitro Proliferation Assay

This protocol is used to determine the antiproliferative activity of this compound against cancer cell lines.

-

Cell Seeding: Plate HT-1080 or MDA-MB-231 cells in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate growth medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

TEAD-Luciferase Reporter Assay

This assay measures the activity of the YAP/TAZ-TEAD transcriptional complex.

-

Cell Line: Utilize a stable cell line, such as MDA-MB-231, expressing a TEAD-responsive luciferase reporter construct.

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with this compound as described in the proliferation assay.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega). A constitutively expressed Renilla luciferase can be used for normalization.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the IC50 value based on the inhibition of the normalized luciferase activity.

YAP1 Cytoplasmic Translocation (Immunofluorescence)

This method visualizes the subcellular localization of YAP1.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound or vehicle control for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against YAP1. After washing, incubate with a fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP1 fluorescence signal.

GGTase-I Enzymatic Assay

This biochemical assay measures the enzymatic activity of GGTase-I.

-

Reaction Mixture: Prepare a reaction mixture containing purified GGTase-I enzyme, a fluorescently labeled peptide substrate (e.g., dansyl-GCVLL), and geranylgeranyl pyrophosphate (GGPP) in an appropriate buffer.

-

Initiation of Reaction: Initiate the reaction by adding the enzyme or GGPP.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The enzymatic transfer of the geranylgeranyl group to the peptide substrate results in a change in the fluorescent properties of the dansyl group.

-

Inhibitor Testing: To determine the IC50 of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., female NMRI nu/nu mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 or HT-1080) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) at the specified doses and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The formula (length x width²) / 2 is commonly used.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted anticancer agent. Its well-defined mechanism of action, potent in vitro activity, and significant in vivo efficacy in relevant cancer models provide a strong rationale for its further clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of this compound and other inhibitors of the YAP/TAZ pathway.

References

In Vitro Characterization of (7S)-BAY-593: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (7S)-BAY-593, a potent and orally active small molecule inhibitor. The information presented here is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the compound's mechanism of action, biological activities, and the experimental methodologies used for its characterization.

Core Compound Information

This compound is the S-enantiomer of BAY-593, a selective inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] By inhibiting GGTase-I, this compound effectively blocks the signaling pathway of the oncogenic transcriptional co-activators YAP1 (Yes-associated protein 1) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] This inhibitory action leads to potent anti-tumor activity.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BAY-593 (the racemic mixture, which includes the active (7S)-enantiomer) in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of BAY-593

| Assay Type | Cell Line / Target | IC50 (nM) | Reference |

| TEAD-Luciferase Reporter Assay | MDA-MB-231 | 9.4 | |

| YAP1 Inactivation (Cytoplasmic Translocation) | - | 44 | [4] |

Table 2: Anti-proliferative Activity of BAY-593

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HT-1080 | Fibrosarcoma | 38 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 564 |

Mechanism of Action: Inhibition of the YAP1/TAZ Pathway

This compound targets GGTase-I, a critical enzyme in the prenylation of small GTPases, including those of the Rho family. The inhibition of GGTase-I prevents the post-translational modification of these proteins, which is essential for their proper localization and function. This disruption of Rho-GTPase signaling leads to the inactivation of the transcriptional co-activators YAP1 and TAZ. Inactivated YAP1/TAZ are retained in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the transcription of genes involved in cell proliferation and survival.

Caption: Signaling pathway inhibited by this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound, based on the methodologies described in the primary literature.

Biochemical GGTase-I Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human GGTase-I.

Experimental Workflow:

Caption: Workflow for the biochemical GGTase-I assay.

Protocol:

-

Enzyme and Substrates:

-

Purified recombinant human GGTase-I (containing both α and β subunits).

-

Geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor substrate.

-

A fluorescently labeled peptide substrate containing a C-terminal CaaX box motif (e.g., Dansyl-GCVLL).

-

-

Assay Buffer: A suitable buffer containing HEPES, NaCl, TCEP, and ZnCl₂ at a physiological pH (e.g., 7.4).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

-

Assay Procedure:

-

In a 384-well plate, add the purified GGTase-I enzyme.

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of GGPP and the fluorescent peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The transfer of the geranylgeranyl group to the peptide alters its fluorescent properties.

-

-

Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TEAD-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the YAP1/TAZ-TEAD complex.

Experimental Workflow:

Caption: Workflow for the TEAD-luciferase reporter assay.

Protocol:

-

Cell Line: A human cancer cell line (e.g., MDA-MB-231) stably transfected with a TEAD-responsive luciferase reporter construct. This construct contains multiple TEAD binding sites upstream of a minimal promoter driving the expression of firefly luciferase.

-

Cell Culture: Culture the reporter cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed the cells into 96-well or 384-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24 to 48 hours) at 37°C in a CO₂ incubator.

-

After incubation, lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing luciferin to the cell lysates.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay or a multiplexed viability reagent) if necessary. Plot the normalized luciferase signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Cell Proliferation (Viability) Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol (using MTT as an example):

-

Cell Lines: Cancer cell lines of interest (e.g., HT-1080, MDA-MB-231).

-

Cell Culture: Maintain the cell lines in their recommended growth medium.

-

Assay Procedure:

-